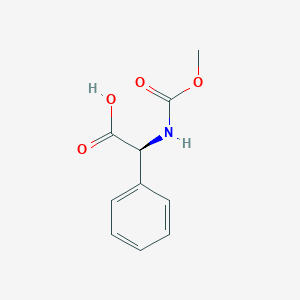

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Description

Contextual Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern chemical research and development. nih.gov Chiral building blocks are essential precursors in this endeavor, providing a pre-existing stereocenter that can be elaborated into a more complex target molecule with a defined stereochemistry. wisdomlib.org The use of these enantiomerically pure starting materials is crucial in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other inactive or even toxic. nbinno.comrsc.org The demand for enantiomerically pure compounds has driven the development of innovative synthetic methods that utilize chiral building blocks to achieve high levels of stereocontrol. nih.gov

The significance of chiral building blocks extends beyond pharmaceuticals into materials science, where they are used to create polymers, liquid crystals, and other materials with unique optical and electronic properties. lifechemicals.com The precise control over the three-dimensional structure afforded by chiral synthons allows for the fine-tuning of material properties for specific applications.

Overview of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a Model Compound

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a prime example of a chiral α-amino acid derivative that has found utility as a versatile building block in organic synthesis. Its structure incorporates the key features that make such compounds valuable: a defined stereocenter and a functional group that can be readily manipulated.

Structural Features and Inherent Chirality

The key structural feature of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is the stereogenic carbon atom (the α-carbon) bonded to four different substituents: a hydrogen atom, a phenyl group, a carboxylic acid group, and a methoxycarbonylamino group. This arrangement results in two non-superimposable mirror images, or enantiomers, designated as (S) and (R). The "(S)" designation in the name specifies the absolute configuration at this chiral center, indicating a specific spatial arrangement of the substituents.

The presence of this defined stereocenter allows chemists to introduce chirality into a target molecule in a predictable manner. By starting with the enantiomerically pure (S)-isomer, the stereochemistry of subsequent transformations can often be controlled, leading to the desired enantiomer of the final product.

Table 1: Physicochemical Properties of (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| Appearance | White to almost white powder or crystal |

| Storage | Sealed in dry, room temperature |

Note: Some physical properties, such as melting and boiling points, can vary between sources and depend on experimental conditions.

Strategic Importance of the Methoxycarbonyl Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation at another site in the molecule. wikipedia.orgwiley.com These temporary blocking groups are known as protecting groups. organic-chemistry.org

The methoxycarbonyl (Moc) group attached to the nitrogen atom of the amino group in (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid serves as such a protecting group. The amino group is a nucleophile and can undergo a variety of reactions. By converting it to a carbamate (B1207046) (the methoxycarbonylamino group), its nucleophilicity is significantly reduced, allowing for selective reactions to occur at other parts of the molecule, such as the carboxylic acid group. organic-chemistry.org

The strategic importance of the methoxycarbonyl group lies in its stability under a range of reaction conditions and its susceptibility to cleavage under specific, controlled conditions. This allows for the unmasking of the free amino group at a later stage in the synthesis when its reactivity is required. The ability to selectively protect and deprotect functional groups is a fundamental concept in modern organic synthesis, enabling the construction of complex molecules with high precision and efficiency. wiley.com The 2-(methoxycarbonyl)ethyl group, a related protecting group, can be readily removed under basic conditions, highlighting the tunability of such protecting strategies. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLQSAREKTKPT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies

Conventional and Optimized Preparation Routes

Conventional synthetic approaches to (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid often involve either the direct modification of phenylacetic acid derivatives or multi-step pathways that utilize protecting group chemistry to ensure regioselectivity and prevent unwanted side reactions.

Direct Amination Approaches for α-Phenylacetic Acid Derivatives

Direct amination strategies aim to introduce the amino group at the α-position of a phenylacetic acid precursor in a single step. One classical method adaptable for the synthesis of the parent amino acid, phenylglycine, is the Strecker synthesis. This involves the reaction of benzaldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield phenylglycine wikipedia.org.

Another direct approach involves the amidation of phenylacetic acid derivatives. For instance, nickel(II) chloride has been shown to catalyze the direct amidation of phenylacetic acids with benzylamines, offering a more environmentally friendly route that generates water as the only byproduct nih.gov. While this method directly forms an amide bond, it would require a starting material already containing the desired α-amino group or a subsequent amination step. The efficiency of such direct amidation reactions is influenced by the electronic and steric properties of substituents on the phenyl ring, with para-substituted derivatives generally showing higher yields than ortho-substituted ones nih.gov.

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | NiCl₂ | 85 | nih.gov |

| 4-Methylphenylacetic acid | Benzylamine | NiCl₂ | 92 | nih.gov |

| 2-Chlorophenylacetic acid | Benzylamine | NiCl₂ | 65 | nih.gov |

| This table illustrates the yields of direct amidation of various phenylacetic acid derivatives with benzylamine, demonstrating the influence of substituents. |

Enantioselective Synthesis for High Stereochemical Purity

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to produce (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid with high stereochemical purity is of paramount importance.

Enzymatic Synthesis and Biocatalysis for Chiral Amino Acids

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions of enzymes. Various enzymatic strategies have been developed for the production of L-phenylglycine, the precursor to the target molecule. These methods often involve whole-cell biocatalysts or isolated enzymes. For example, a synthetic pathway for L-phenylglycine has been constructed in Escherichia coli, utilizing a cascade of enzymes including hydroxymandelate synthase and hydroxymandelate oxidase nih.gov.

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures. In the context of N-protected amino acids, lipases can selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other enantiomer unreacted and thus separated. For instance, lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, has been successfully employed in the kinetic resolution of various chiral compounds, including intermediates for pharmaceuticals chemrxiv.orgsci-hub.sethieme-connect.de.

While a specific lipase-catalyzed synthesis for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is not extensively detailed in readily available literature, the principle can be applied. A racemic mixture of N-methoxycarbonyl-phenylglycine could be subjected to lipase-catalyzed esterification. The lipase would selectively convert one enantiomer (e.g., the (R)-enantiomer) into its ester, allowing for the separation of the unreacted (s)-enantiomer. The efficiency of such resolutions is often high, with reports of enantiomeric excesses (ee) exceeding 95% for similar substrates.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase B from Candida antarctica (CALB) | Kinetic Resolution (Esterification) | Racemic N-protected phenylglycine | (s)-N-protected phenylglycine | >95% (typical) |

| Lipase from Pseudomonas cepacia | Kinetic Resolution (Hydrolysis) | Racemic ester of N-protected phenylglycine | (s)-N-protected phenylglycine | High (substrate dependent) |

| This table provides examples of lipase-catalyzed reactions for the kinetic resolution of racemic N-protected amino acids. |

Asymmetric reductive amination of a prochiral keto acid is a highly efficient method for the synthesis of enantiomerically pure amino acids. This approach involves the conversion of a ketone to an imine, followed by a stereoselective reduction to the desired amine. Phenylglyoxylic acid can serve as a precursor for phenylglycine through this method peptide.com.

Biocatalytic reductive amination has been successfully applied for the synthesis of L-phenylglycine. This can be achieved using a combination of enzymes. For example, an ω-transaminase can transfer an amino group from a donor like alanine to the keto acid, and an amino acid dehydrogenase can be used to recycle the alanine, driving the reaction to completion. This multi-enzyme cascade system offers a green and efficient route to chiral amines. The use of engineered amine dehydrogenases has also shown great promise in the asymmetric reductive amination of ketones with ammonia, achieving high enantioselectivity (ee > 99.9%) for a range of substrates.

| Precursor | Enzyme System | Product | Key Features |

| Phenylglyoxylic acid | ω-Transaminase / Alanine dehydrogenase | L-Phenylglycine | Multi-enzyme cascade, high conversion |

| Benzoylformic acid | Leucine dehydrogenase / Formate dehydrogenase | L-Phenylglycine | High yield (99%), excellent enantioselectivity |

| α-Keto acids | Engineered Phenylalanine dehydrogenase variant | Chiral amines | High enantioselectivity (>99.9% ee) |

| This table summarizes biocatalytic asymmetric reductive amination strategies for the synthesis of L-phenylglycine and other chiral amines. |

Asymmetric Catalysis in the Formation of α-Amino Acids

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology employs a chiral catalyst to control the stereochemical outcome of a reaction, allowing for the generation of large quantities of the desired enantiomer from a small amount of the catalyst. While specific catalysts tailored for the direct synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid are not prominently reported, general methods for the asymmetric synthesis of α-amino acids can be applied.

One powerful technique is the asymmetric hydrogenation of α-enamido esters. In this approach, a prochiral enamide precursor is hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands. This method is widely used in industry for the synthesis of various α-amino acids with high enantioselectivity.

Another strategy involves the asymmetric alkylation of a chiral nucleophilic glycine equivalent. For instance, a Ni(II) complex of the Schiff base of glycine with a chiral tridentate ligand can be deprotonated and then alkylated with a suitable electrophile. The chiral ligand on the nickel complex controls the facial selectivity of the alkylation, leading to the formation of the desired (S)-enantiomer after hydrolysis.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of α-amino acids. Chiral organic molecules, such as proline and its derivatives, can catalyze various C-C and C-N bond-forming reactions with high enantioselectivity. For example, the asymmetric Mannich reaction between an enolizable carbonyl compound, an amine, and an aldehyde, catalyzed by a chiral Brønsted acid or a chiral amine, can provide access to enantioenriched α-amino acid precursors.

Table 2: Overview of Asymmetric Catalytic Strategies for α-Amino Acid Synthesis

| Catalytic System | Reaction Type | Key Features | Typical Enantiomeric Excess (e.e.) |

| Chiral Rhodium/Ruthenium-Phosphine Complexes | Asymmetric Hydrogenation | High turnover numbers, applicable to a wide range of substrates. | >95% |

| Chiral Ni(II)-Schiff Base Complexes | Asymmetric Alkylation | Stoichiometric use of the chiral complex, good for specific amino acids. | >90% |

| Chiral Organocatalysts (e.g., Proline derivatives) | Asymmetric Mannich Reaction | Metal-free, environmentally benign conditions. | 80-99% |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency. The synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be made more sustainable by considering several key aspects.

Atom Economy: Asymmetric catalysis is inherently greener than the use of stoichiometric chiral auxiliaries as it reduces the amount of chiral material required and minimizes waste.

Solvent Selection: The use of hazardous organic solvents is a major concern in chemical synthesis. Replacing traditional solvents like dichloromethane and chloroform with greener alternatives such as water, ethanol, or supercritical fluids can significantly improve the environmental profile of the synthesis. Research into performing synthetic steps in aqueous media or under solvent-free conditions is an active area of investigation for amino acid synthesis.

Catalyst Recycling: The development of heterogeneous or immobilized catalysts allows for easy separation from the reaction mixture and recycling, reducing catalyst waste and cost.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, and exploring alternative energy sources like microwave irradiation or ultrasound can reduce energy consumption.

Renewable Feedstocks: While the core phenyl and glycine moieties are typically derived from petrochemical sources, exploring biosynthetic routes or utilizing bio-derived starting materials could further enhance the sustainability of the synthesis.

By incorporating these green chemistry principles, the synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be optimized to be not only efficient and stereoselective but also environmentally responsible.

Table 3: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Goal |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | (Total weight of waste / Weight of product) | Minimize |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize |

| Solvent Intensity | (Mass of solvent / Mass of product) | Minimize |

Reactivity and Mechanistic Chemical Transformations

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key handle for molecular elaboration, allowing for the formation of esters, amides, and other derivatives through a variety of established synthetic protocols.

The carboxylic acid of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be readily converted to its corresponding esters under various conditions. These esterification reactions are fundamental for protecting the carboxylic acid during subsequent synthetic steps or for modifying the compound's physicochemical properties.

Common esterification methods applicable to N-protected amino acids include:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. The reaction is typically performed at reflux temperature. For instance, reaction with methanol and a catalyst like chlorosulfonic acid can yield the corresponding methyl ester.

Steglich Esterification : This mild procedure uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. The reaction is catalyzed by 4-(Dimethylamino)pyridine (DMAP) and can be performed at room temperature, making it suitable for sensitive substrates.

Enzymatic Esterification : Biocatalytic methods offer high selectivity under mild conditions. For example, industrial proteases like Alcalase can selectively catalyze the formation of various esters (methyl, ethyl, benzyl, etc.) from N-protected amino acids in organic solvents, with water being continuously removed to drive the reaction forward.

Ion-Exchange Resin Catalysis : A green chemistry approach involves using a solid acid catalyst, such as a dried Dowex H+ resin, often in the presence of an additive like sodium iodide (NaI), to promote esterification with alcohols.

The resulting esters are valuable intermediates. For example, methyl esters are often used in peptide synthesis after deprotection of the amino group. The choice of ester can also influence the synthetic strategy; benzyl esters can be removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions, providing orthogonal protection strategies.

| Method | Reagents & Catalysts | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Strong Acid (e.g., H₂SO₄, ClSO₃H) | Reflux temperature |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature, aprotic solvent (e.g., CH₂Cl₂) |

| Enzymatic Esterification | Alcohol, Lipase/Protease (e.g., Alcalase) | Mild temperature, organic solvent, water removal |

| Ion-Exchange Resin | Alcohol, Dowex H⁺ resin, NaI (optional) | Stirring or reflux in alcohol |

The formation of an amide bond is one of the most important transformations of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, as it is the key step in peptide synthesis. This reaction requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amino group of another amino acid or amine.

To achieve efficient amide bond formation and minimize side reactions, particularly racemization of the chiral center, a variety of coupling reagents and strategies have been developed. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester or a symmetrical anhydride, which then readily reacts with the amine.

Key peptide coupling strategies include:

Carbodiimides : Reagents like DCC and EDC are widely used. They activate the carboxylic acid, and the reaction is often performed with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as acyl-transfer agents, which accelerates coupling and suppresses racemization.

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents. google.comnih.gov HATU, in particular, is known for its high reactivity and ability to minimize racemization, making it suitable for difficult couplings. nih.govacsgcipr.org These reactions typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the proton released during the reaction. google.com

The general mechanism involves the formation of an activated ester with the coupling reagent's core structure (e.g., an O-acylisourea with carbodiimides, or an active ester with HOBt/HOAt), followed by nucleophilic attack from the amine component to form the amide bond and release the coupling agent byproducts.

| Reagent Class | Examples | Common Additives/Bases | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt | Cost-effective, widely used; byproduct of DCC is a urea precipitate. |

| Phosphonium Salts | BOP, PyBOP | DIPEA, NMM | High reactivity; BOP is carcinogenic. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIPEA, NMM | Fast reaction rates, low racemization; HATU is very efficient. nih.gov |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a less common but mechanistically significant transformation for α-amino acids. For N-protected phenylglycine derivatives, this reaction typically requires radical-based methods, as simple heating is ineffective.

Barton Reductive Decarboxylation : This two-step method is a classic approach for decarboxylation. organic-chemistry.org The carboxylic acid is first converted into a thiohydroxamate ester, commonly known as a Barton ester, by reacting it with a reagent like the sodium salt of 1-hydroxypyridine-2(1H)-thione in the presence of a coupling agent (e.g., DCC). organic-chemistry.org In the second step, the Barton ester is treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a thiol) to generate an alkyl radical via decarboxylation. organic-chemistry.orgresearchgate.net This radical is then quenched to yield the corresponding (s)-methyl(phenyl)methylcarbamate.

Hunsdiecker Reaction : This reaction achieves a decarboxylative halogenation. researchgate.net The silver salt of the carboxylic acid is treated with a halogen (e.g., bromine) to produce an organic halide with one less carbon atom. researchgate.net The reaction proceeds through a radical mechanism involving an acyl hypohalite intermediate. researchgate.net Modifications of this reaction, such as using N-halosuccinimide, can be applied to α,β-unsaturated carboxylic acids. researchgate.net

Photoredox-Catalyzed Decarboxylation : Modern methods utilize visible-light photoredox catalysis to generate radicals from carboxylic acids under mild conditions. These methods can be used for various subsequent transformations, such as arylations or alkylations.

These decarboxylation pathways lead to derivatives where the carboxyl group is replaced by a hydrogen atom or a halogen, providing access to different classes of compounds.

Transformations at the Methoxycarbonylamino Group

The methoxycarbonylamino group serves as a protecting group for the amine functionality. Its chemical transformations primarily involve its selective removal (deprotection) to liberate the free amine or its modification to introduce further complexity.

The removal of the N-methoxycarbonyl (Moc) group is crucial for unmasking the amine for further reaction, such as in the next step of peptide synthesis. The stability of the Moc group is intermediate between the highly acid-labile Boc group and the hydrogenolysis-sensitive Cbz group.

Common deprotection strategies include:

Basic Hydrolysis : Methyl carbamates can be cleaved under basic conditions. Refluxing the compound with a strong base like potassium hydroxide in a mixture of ethanol and water can effectively hydrolyze the carbamate (B1207046) to yield the free amine, methanol, and carbon dioxide. This method is robust but not suitable for base-sensitive substrates.

Enzymatic Hydrolysis : Certain enzymes exhibit the ability to selectively cleave N-methoxycarbonyl groups. For example, acetylcholinesterases have been shown to hydrolyze N-methoxycarbonyl amino acids. nih.gov This approach offers high selectivity and proceeds under mild, near-neutral pH conditions, which is advantageous for complex molecules with sensitive functional groups. nih.gov Acylases can also hydrolyze N-alkoxycarbonyl amino acids, often with high stereoselectivity. nih.gov

Acidic Cleavage : While more resistant to acid than the Boc group, the Moc group can be removed under strong acidic conditions, though this often requires harsh reagents like HBr in acetic acid, which may not be compatible with other protecting groups.

Nucleophilic Cleavage : Reagents like 2-mercaptoethanol in the presence of a base can deprotect methyl carbamates under nucleophilic conditions. organic-chemistry.org

| Method | Reagents | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Basic Hydrolysis | KOH or NaOH | Reflux in EtOH/H₂O | Effective but harsh; not suitable for base-labile compounds. |

| Enzymatic Hydrolysis | Acetylcholinesterase or Acylase | Aqueous buffer, near-neutral pH | Highly selective and mild; enzyme availability and cost can be a factor. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Elevated temperature (e.g., 75°C) in DMA | Alternative to harsh acid/base or hydrogenolysis. organic-chemistry.org |

While the primary role of the methoxycarbonylamino group is protection, it can also be a site for further derivatization, or its presence can influence reactions at other parts of the molecule. Derivatization can be used to modify the compound's properties or to prepare it for specific analytical techniques.

N-Alkylation : The hydrogen atom on the carbamate nitrogen is weakly acidic and can be removed by a strong base, allowing for subsequent alkylation. For instance, using a strong base like sodium hydride followed by an alkylating agent such as methyl iodide can lead to the corresponding N-alkylated, N-methoxycarbonyl amino acid derivative. This transformation replaces the N-H bond with an N-C bond, which can significantly alter the peptide's conformational properties by preventing hydrogen bond donation.

Derivatization for Analysis : For analytical purposes, such as gas chromatography/mass spectrometry (GC/MS), the entire molecule, including the N-methoxycarbonylamino group, can be derivatized. Alkyl chloroformates are used in derivatization methods to convert amino acids into their N(O)-alkoxycarbonyl alkyl esters, which are more volatile and suitable for GC analysis. nih.gov

Influence on Reactivity : The presence of the methoxycarbonyl group can prevent unwanted side reactions. For example, substituting an N-terminal acetyl group on a peptide with a methoxycarbonyl group has been shown to prevent a deletion side reaction that can occur during acidic cleavage from a resin support. This highlights its role in enhancing the stability and synthetic utility of a peptide chain.

The primary route for functionalization remains the deprotection of the methoxycarbonyl group to reveal the free amine, which can then undergo a wide array of reactions, including acylation, alkylation, and arylation, to build more complex molecular architectures.

Stereochemical Outcomes and Control in Reactions

The stereochemical integrity of the α-carbon in (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a significant consideration during chemical transformations. The phenyl group can stabilize a negative charge at the α-carbon through resonance, making the α-proton more acidic and susceptible to abstraction. This characteristic renders the compound prone to racemization, particularly under basic conditions.

The stereochemical course of reactions involving the chiral center of N-protected phenylglycine derivatives is predominantly a matter of controlling racemization to achieve retention of configuration. True inversion of configuration via a direct SN2-type displacement at the α-carbon is not a typical reaction pathway for this compound under standard conditions.

Retention of Configuration:

The primary goal in many synthetic applications involving (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, especially in peptide synthesis, is the retention of the (S)-configuration. However, the compound is known to be highly susceptible to epimerization (racemization) during activation of the carboxyl group, which is a necessary step for amide bond formation. This loss of stereochemical integrity is a major challenge.

The mechanism of racemization is believed to proceed through two main pathways:

Oxazolone Formation: Activation of the N-methoxycarbonyl protected carboxyl group can lead to the formation of a planar and achiral oxazolone intermediate. Tautomerization of this intermediate results in the loss of the original stereochemistry. Subsequent nucleophilic attack on the oxazolone can produce a mixture of (S) and (R) products.

Direct Enolization: Under basic conditions, direct deprotonation of the α-carbon can occur, forming an enolate intermediate. The phenyl ring stabilizes this enolate, facilitating its formation. Reprotonation of the planar enolate can occur from either face, leading to a racemic mixture.

Several strategies have been developed to minimize racemization and thus promote the retention of the (S)-configuration, particularly during peptide coupling reactions. The choice of coupling reagents and reaction conditions is critical.

| Coupling Reagent Class | Additive | Base | Effect on Stereochemical Integrity |

| Carbodiimides (e.g., DCC, DIC) | HOBt, HOAt | NMM, DIPEA | Additives suppress oxazolone formation, reducing racemization. |

| Phosphonium Salts (e.g., PyBOP) | - | DIPEA, TMP | Can still lead to significant racemization depending on the base. |

| Uronium/Aminium Salts (e.g., HATU, HBTU) | - | DIPEA, Collidine | Prone to base-catalyzed racemization. |

| Organophosphorus Reagents (e.g., DEPBT) | - | TMP, DMP | Shown to be effective in suppressing racemization. |

| Immonium-type Reagents (e.g., COMU) | - | TMP, DMP | Often provides high levels of stereochemical retention. |

This table is interactive. You can sort and filter the data.

Research has shown that the base-catalyzed coupling step is the most critical for racemization. The use of sterically hindered, non-nucleophilic bases such as 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) can reduce the rate of α-proton abstraction compared to less hindered bases like triethylamine. Furthermore, coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have been found to be particularly effective in minimizing epimerization during the coupling of phenylglycine derivatives.

Inversion of Configuration:

Diastereoselective control in the formation of derivatives from (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is most relevant in the context of peptide synthesis, where the compound is coupled with another chiral amino acid. In this scenario, the goal is to form a single diastereomer of the resulting dipeptide. The primary challenge, as discussed previously, is the prevention of epimerization at the phenylglycine residue's chiral center.

If epimerization occurs during the coupling of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid to an L-amino acid, a mixture of two diastereomers (S,L and R,L) will be formed. This complicates purification and reduces the yield of the desired product. Therefore, the methods described for preventing racemization are directly applicable to achieving high diastereoselectivity in this context.

The successful synthesis of a dipeptide with high diastereomeric purity relies on the same principles that ensure retention of configuration:

Choice of Coupling Reagents: Utilizing reagents known to suppress racemization, such as COMU or DEPBT.

Base Selection: Employing non-nucleophilic, sterically hindered bases like TMP or DMP.

Temperature Control: Conducting the reaction at low temperatures can help to minimize the rate of epimerization.

Below is a summary of findings from studies on the synthesis of phenylglycine-containing peptides, which highlights the importance of reaction conditions in controlling the diastereomeric outcome.

| Study Focus | Key Findings |

| Influence of Bases in Coupling | The replacement of N,N-diisopropylethylamine (DIPEA) with alternative bases had a remarkable influence on the racemization of phenylglycine. |

| Critical Step for Racemization | The base-catalyzed coupling of Fmoc-protected phenylglycine, not the Fmoc-deprotection step, was identified as the crucial stage for racemization. |

| Effective Reagent Combinations | The use of DEPBT or COMU as coupling reagents in combination with TMP or DMP as the base was shown to reduce racemization to negligible levels. |

| Stability of Resin-Bound Peptides | Once incorporated into a peptide chain on a solid support, the phenylglycine residue was found to be remarkably resistant to epimerization under basic conditions. |

This table is interactive. You can sort and filter the data.

Beyond peptide synthesis, the use of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid as a chiral building block in more complex asymmetric syntheses, for example, involving chiral auxiliaries to control the formation of a new stereocenter, is not extensively documented in readily available literature. The inherent instability of the existing stereocenter under many reaction conditions likely limits its broader application in this regard.

Applications As a Chiral Building Block and Synthetic Intermediate

Integration into Complex Organic Synthesis

The rigid phenylglycine backbone and its stereocenter are key features that chemists exploit to impart chirality in target-oriented synthesis and to create diverse and complex molecular frameworks.

A significant application of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its parent compound, (S)-phenylglycine, is as a precursor in the multi-step synthesis of advanced pharmaceutical intermediates. The chirality of the starting material is crucial as it is carried through the synthetic sequence, avoiding the need for costly chiral separations or asymmetric reactions later on.

A notable example is the synthesis of Rolapitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea. mdpi.com The synthesis of a key spirocyclic building block for Rolapitant begins with (S)-phenylglycine. mdpi.com The amino acid is first converted into a diastereomerically pure oxazolidinone intermediate, which then undergoes a series of transformations including diastereoselective C-alkylation, reduction, and cyclization to form the complex core of the final drug. mdpi.com This pathway highlights how the stereocenter of the initial phenylglycine unit dictates the stereochemistry of the final, complex pharmaceutical agent.

Table 1: Key Intermediates in the Synthesis of Rolapitant from (S)-Phenylglycine

| Intermediate | Description | Role of (S)-Phenylglycine |

| (S)-Phenylglycine | Starting Material | Source of the primary stereocenter. |

| Diastereomerically Pure Oxazolidinone | Chiral Intermediate | Formed by condensation; locks the stereochemistry for subsequent steps. mdpi.com |

| C-Alkylated Oxazolidinone | Advanced Intermediate | Undergoes diastereoselective alkylation, controlled by the existing chiral center. mdpi.com |

| Spirocyclic Hydantoin | Core Scaffold | Formed after several steps, retaining the stereochemical integrity from the starting amino acid. mdpi.com |

Role in Constructing Diverse Molecular Scaffolds

The structural attributes of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid make it an excellent starting point for building a variety of molecular scaffolds, particularly those containing nitrogen and oxygen heterocycles. The presence of both a nucleophilic (amine) and an electrophilic (carboxylic acid) center allows for a range of cyclization strategies to form rings of various sizes.

Its use in the synthesis of the Rolapitant core demonstrates its utility in constructing complex spirocyclic systems, which are three-dimensional structures of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space. mdpi.com The defined stereochemistry of the phenylglycine unit is instrumental in controlling the spatial arrangement of substituents on these complex scaffolds, which is often critical for biological activity.

Utility in Peptide Chemistry and Biomimetic Systems

As an unnatural amino acid derivative, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a powerful tool for modifying peptides to enhance their properties and for designing molecules that mimic biological systems.

Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov Its incorporation into a peptide chain results in a modified peptide with altered structural and functional properties. The methoxycarbonyl-protected form, (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, is well-suited for standard solid-phase peptide synthesis protocols.

The key advantage of incorporating a phenylglycine unit is the introduction of conformational constraint. Unlike the more flexible side chain of phenylalanine, the direct attachment of the phenyl group to the peptide backbone restricts the rotational freedom (phi and psi dihedral angles) around the alpha-carbon. This rigidity can be used to lock a peptide into a specific secondary structure, such as a β-turn or a helical conformation, which may be the bioactive conformation required for binding to a biological target like a receptor or enzyme. core.ac.uk

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modifications to improve their therapeutic potential, such as increased stability against enzymatic degradation and better bioavailability. nih.govmdpi.com The incorporation of unnatural amino acids like (S)-phenylglycine is a cornerstone of peptidomimetic design. upc.edu

By replacing a standard amino acid with a phenylglycine unit, chemists can create a pseudopeptide that retains the key side-chain functionalities for biological recognition while altering the peptide backbone. This modification can prevent cleavage by proteases, which are enzymes that recognize and hydrolyze standard peptide bonds, thus extending the molecule's half-life in vivo. nih.gov Furthermore, the conformational constraints imposed by the phenylglycine scaffold are a critical tool in designing peptidomimetics that are pre-organized into the correct shape for high-affinity binding to their target, a common strategy for improving potency and selectivity. nih.gov

Development of Chiral Auxiliaries and Ligands

The inherent chirality and functional group arrangement of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid make it a suitable candidate for development into chiral auxiliaries and ligands for asymmetric catalysis.

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a single enantiomer of the product, after which the auxiliary is removed. tcichemicals.comtcichemicals.com The stereocenter of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, along with its carboxyl and protected amine groups, provides the necessary handles to attach it to a substrate and effectively shield one face of the molecule, directing the approach of a reagent from the other face.

Similarly, these functional groups are ideal for chelation to metal centers. By synthesizing derivatives of this amino acid, it is possible to create chiral ligands that can coordinate with transition metals. The resulting chiral metal complexes can then be used as catalysts for a wide range of asymmetric reactions, such as hydrogenations, alkylations, and cyclopropanations, to produce enantioenriched products. researchgate.net The rigidity of the phenylglycine backbone is advantageous in this context, as it can reduce the number of possible conformations of the catalyst-substrate complex, leading to higher enantioselectivity.

Table 2: Summary of Applications

| Application Area | Specific Use | Key Feature Utilized |

| Complex Synthesis | Precursor for pharmaceuticals (e.g., Rolapitant) | Defined stereocenter, functional groups for elaboration. |

| Construction of spirocyclic and heterocyclic scaffolds | Bifunctional nature, inherent chirality. | |

| Peptide Chemistry | Incorporation as a non-natural amino acid | Conformational rigidity of the backbone. |

| Design of enzyme-resistant pseudopeptides | Altered backbone structure, steric hindrance. | |

| Asymmetric Catalysis | Potential development of chiral auxiliaries | Pre-existing stereocenter to direct reactions. |

| Potential development of chiral ligands | Carboxyl and amine groups for metal chelation. |

Probes for Mechanistic Investigations in Organic Reactions

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its derivatives serve as valuable probes for elucidating the mechanisms of organic reactions, particularly those involving chiral centers. The stereochemical integrity of these molecules can be highly sensitive to reaction conditions, and monitoring changes in their enantiomeric or diastereomeric purity can provide profound insights into reaction pathways, transition states, and the influence of various reagents.

The utility of N-protected phenylglycine derivatives as mechanistic probes stems from the increased acidity of the α-proton, which is benzylic and adjacent to a carbonyl group. This makes the chiral center susceptible to epimerization under certain conditions, a characteristic that can be exploited to study reaction mechanisms. For instance, the extent of racemization can serve as an indicator of the formation of planar enolate intermediates or the reversibility of a particular step.

A notable application of this principle is in the investigation of peptide coupling reactions during solid-phase peptide synthesis (SPPS). The stereochemical outcome of coupling a phenylglycine residue is highly dependent on the choice of coupling reagents and bases, and studying these effects provides a window into the mechanism of peptide bond formation.

Detailed Research Findings:

Research into the racemization of phenylglycine-containing peptides during Fmoc-SPPS has systematically evaluated the impact of different reaction conditions on the stereochemical integrity of the phenylglycine unit. It was demonstrated that the base-catalyzed coupling of the N-protected phenylglycine is the critical step for racemization. luxembourg-bio.com

In a study using the model dipeptide Bz-(L)-Arg-(L)-Phg-NH2, various coupling reagents and bases were employed to couple Fmoc-Phg, and the resulting diastereomeric ratio was analyzed. The findings indicate that the combination of the coupling reagent and the base has a dramatic effect on the level of epimerization. For example, using a common coupling reagent like HATU with a base such as DIPEA resulted in significant racemization. luxembourg-bio.com However, the extent of epimerization could be substantially suppressed by selecting alternative coupling agents and bases. The use of COMU in conjunction with a hindered base like TMP was found to preserve the stereochemistry of the phenylglycine residue effectively. luxembourg-bio.com

These observations suggest that the mechanism of activation and the nature of the base play a crucial role in preventing the deprotonation of the α-carbon of the phenylglycine residue during the coupling step. The degree of racemization observed under different conditions provides valuable information about the lifetime and reactivity of the activated ester intermediates and the propensity of the base to abstract the α-proton versus the carboxyl proton.

The following interactive data table summarizes the key findings from a study on the influence of coupling reagents and bases on the epimerization of a phenylglycine residue during peptide synthesis.

| Coupling Reagent | Base | Diastereomeric Ratio (L-Phg : D-Phg) |

| HATU | DIPEA | 70 : 30 |

| HBTU | DIPEA | 75 : 25 |

| PyBOP | DIPEA | 78 : 22 |

| COMU | DIPEA | 85 : 15 |

| HATU | TMP | 95 : 5 |

| COMU | TMP | >98 : <2 |

| DEPBT | DMP | >98 : <2 |

Data derived from studies on model peptides containing phenylglycine. The exact ratios can vary depending on the specific peptide sequence and reaction conditions. luxembourg-bio.com

By systematically varying the reagents and observing the stereochemical outcome for the incorporated phenylglycine unit, researchers can infer mechanistic details. For example, the reduced racemization with sterically hindered bases like TMP suggests that these bases are less effective at abstracting the sterically encumbered α-proton of the phenylglycine, thereby preserving its stereochemical integrity. This use of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid and its analogs as stereochemical probes is a powerful tool for optimizing reaction conditions and gaining a deeper understanding of reaction mechanisms in asymmetric synthesis.

Advanced Spectroscopic and Structural Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

Proton (¹H) and Carbon (¹³C) NMR Applications

One-dimensional ¹H and ¹³C NMR are the foundational techniques for the structural analysis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the methoxy group protons, the methine proton at the chiral center, the amine proton, and the aromatic protons of the phenyl group. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carbonyl carbons of the carboxylic acid and the methoxycarbonyl group, the carbons of the phenyl ring, the methine carbon of the chiral center, and the methoxy carbon. The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: Actual chemical shifts can vary based on solvent and concentration. This table represents typical expected ranges.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 180 |

| Amide (NH) | 7.0 - 8.5 | N/A |

| Phenyl (C₆H₅) | 7.2 - 7.5 | 125 - 140 |

| Methine (α-CH) | 5.0 - 5.5 | 55 - 65 |

| Methoxy (OCH₃) | 3.6 - 3.8 | 50 - 55 |

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the signals observed in 1D NMR and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized. bmrb.io These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, COSY would show correlations between the methine proton and the amine proton, as well as among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the methine proton signal would show a cross-peak with the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different parts of the molecule. For example, the methoxy protons would show a correlation to the methoxycarbonyl carbon, and the methine proton would show correlations to the carbons of the phenyl ring and the carbonyl carbons.

Mass Spectrometry (MS) Techniques for High-Resolution Mass Analysis and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

ESI-TOF is a high-resolution mass spectrometry technique that allows for the precise determination of the molecular mass of a compound. Electrospray ionization (ESI) is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. The Time-of-Flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio with very high accuracy. For (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (Molecular Formula: C₁₀H₁₁NO₄, Molecular Weight: 209.20 g/mol ), ESI-TOF would be used to confirm the elemental composition by providing a highly accurate mass measurement, which should be very close to the calculated exact mass.

LC-MS and UPLC-MS for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combine the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. These techniques are ideal for assessing the purity of a compound by separating it from any impurities present in the sample. The mass spectrometer then provides molecular weight information for the main compound and any detected impurities. For chiral compounds like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, chiral LC-MS or UPLC-MS methods can be developed to determine its enantiomeric purity by separating the (s)- and (r)-enantiomers. digitellinc.comunife.itnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR and MS can elucidate the connectivity and molecular formula, X-ray crystallography provides the definitive determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique is particularly crucial for chiral molecules as it can unambiguously establish the absolute stereochemistry (R or S configuration) at the chiral center. For (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, an X-ray crystal structure would confirm the (s)-configuration and provide valuable information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the stereochemical analysis of chiral molecules like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. This method is predicated on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to the molecule's three-dimensional structure, providing a spectroscopic "fingerprint" of its absolute configuration and enantiomeric purity.

For a given pair of enantiomers, such as the (s) and (r) forms of 2-((Methoxycarbonyl)amino)-2-phenylacetic acid, the CD spectra are mirror images of each other. An enantiomerically pure sample of the (s)-enantiomer would exhibit a specific CD spectrum with characteristic positive and/or negative bands (Cotton effects) at specific wavelengths (λmax). Conversely, the (r)-enantiomer would display a spectrum of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, is chiroptically silent and does not produce a CD signal.

The intensity of the CD signal is directly proportional to the concentration of the chiral substance and, crucially, to the enantiomeric excess (ee). This relationship forms the basis for using CD spectroscopy as a quantitative tool for determining enantiomeric purity. By measuring the CD signal of a sample and comparing it to the signal of a known standard of the pure enantiomer, the enantiomeric excess can be accurately calculated.

Although specific experimental data for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is not available, a hypothetical dataset illustrating the principle is presented below. This table demonstrates how such data would be organized and interpreted.

Hypothetical Chiroptical Data for Enantiomeric Purity Assessment

| Parameter | Value (Hypothetical) | Significance |

| Wavelength of Maximum Absorption (λmax) | 220 nm | The wavelength at which the primary electronic transition responsible for the CD signal occurs. |

| Molar Ellipticity [θ] at λmax | +15,000 deg·cm²·dmol⁻¹ | A measure of the magnitude and sign of the CD signal for the pure (s)-enantiomer. |

| Detection Limit for Minor Enantiomer | < 0.1% | The theoretical sensitivity of the method for detecting the presence of the unwanted (r)-enantiomer. |

| Linearity Range for Enantiomeric Excess | 0 - 100% | The range over which the CD signal intensity is directly proportional to the enantiomeric excess. |

In a research or quality control setting, the CD spectrum of a production batch of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid would be recorded. The observed molar ellipticity would then be compared against the value for the enantiomerically pure standard. Any reduction in the magnitude of the signal would indicate the presence of the (r)-enantiomer, allowing for the precise quantification of the enantiomeric purity. This non-destructive and highly sensitive technique is invaluable for ensuring the stereochemical integrity of chiral compounds in research and pharmaceutical applications.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Mechanics/Dynamics Studies

Conformational analysis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid would involve the exploration of its potential energy surface to identify stable conformers. This is typically achieved through molecular mechanics (MM) force fields or more accurate quantum mechanics methods. Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule in different environments, such as in solution, by simulating the atomic motions over time. nih.gov

However, a specific conformational analysis or molecular dynamics study for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has not been identified in the reviewed literature. Such studies would typically yield data on dihedral angle distributions, intramolecular hydrogen bonding, and the relative energies of different conformations.

Table 1: Hypothetical Data from Conformational Analysis (Note: This table is illustrative of the type of data that would be generated from a conformational analysis and is not based on actual study results for the compound.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |

|---|---|---|---|

| 1 | 0.00 | C-C-N-C: 178, O-C-C-N: -65 | 65 |

| 2 | 1.25 | C-C-N-C: 60, O-C-C-N: 175 | 25 |

| 3 | 2.50 | C-C-N-C: -60, O-C-C-N: 55 | 10 |

Studies of Stereoelectronic Effects and Chirality Origins

The stereochemistry of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, particularly the chiral center at the alpha-carbon, is a key feature. Studies on stereoelectronic effects would investigate how the spatial arrangement of orbitals influences the molecule's stability and reactivity. The origin of chirality in molecules is a broad area of research, and for a specific derivative like this, studies might focus on its crystalline self-assembly or interactions with other chiral molecules. mdpi.com

Predictive Modeling of Synthetic Accessibility

Predictive modeling for synthetic accessibility (SA) uses computational algorithms to estimate how easily a molecule can be synthesized. nih.gov These models are often trained on large datasets of known reactions and molecular structures. nih.gov An SA score for (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid would predict the likely complexity of its synthesis based on factors like molecular size, complexity, and the presence of common or rare structural motifs. emerginginvestigators.org

While numerous SA scoring tools and models exist, a specific predictive modeling study for the synthetic accessibility of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has not been published. Generally, as a protected derivative of the common amino acid phenylglycine, it would be expected to have a favorable synthetic accessibility score.

Table 3: Comparison of General Synthetic Accessibility Scores (Note: This table illustrates how different scoring algorithms might rate a molecule; the values are not actual scores for the compound.)

| Scoring Method | Predicted Score | Interpretation |

|---|---|---|

| SAscore | 2.1 | Easy to synthesize |

| SCScore | 1.8 | Low synthetic complexity |

| SYBA | 0.85 | Accessible |

Future Research Trajectories and Emerging Opportunities

Exploration of Novel and More Efficient Synthetic Methodologies

The demand for enantiomerically pure compounds such as (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid necessitates the development of synthetic methods that are not only efficient but also environmentally benign. Future research is poised to move beyond traditional synthetic routes to embrace innovative catalytic and enzymatic approaches.

One of the most promising avenues is the application of enzymatic asymmetric synthesis . researchgate.netsemanticscholar.org Biocatalysis offers a green and highly selective alternative to conventional chemical methods. researchgate.net Enzymes such as acylases, lipases, and proteases can be employed for the kinetic resolution of racemic mixtures of N-acyl amino acids. harvard.eduacs.org Specifically, acylase I has demonstrated broad applicability in the enantioselective hydrolysis of N-acyl L-α-amino acids, yielding products with high enantiomeric excess. harvard.edu Future work could focus on engineering more robust and substrate-specific enzymes for the direct synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, potentially through the asymmetric amination of a corresponding keto acid precursor. researchgate.net The development of biocatalytic cascades, coupling different enzymes to perform multiple reaction steps in a single pot, could further enhance the efficiency and atom economy of the synthesis. nih.gov

In parallel, catalytic asymmetric synthesis continues to be a fertile ground for innovation. nih.gov The development of novel chiral catalysts, including those based on transition metals and organocatalysts, can enable the direct asymmetric synthesis of N-protected amino acids. researchgate.net For instance, ligand-controlled stereodivergent synthesis using palladium/copper cocatalysis has shown success in creating non-natural α-quaternary amino acids. researchgate.net Research into similar catalytic systems for the synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid could lead to highly efficient and enantioselective processes. Furthermore, photoredox-mediated C–O bond activation of aliphatic alcohols represents an atom-economical, redox-neutral approach to the asymmetric synthesis of unnatural α-amino acids that could be adapted for this specific compound. rsc.org

| Methodology | Key Advantages | Potential Research Directions |

| Enzymatic Asymmetric Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering for enhanced substrate specificity and stability; development of biocatalytic cascades. |

| Catalytic Asymmetric Synthesis | High efficiency, broad substrate scope, tunability of catalysts. | Design of novel chiral ligands and organocatalysts; exploration of photoredox catalysis. |

| Multi-component Reactions | High atom and step economy, rapid generation of molecular diversity. | Development of new multi-component reactions for the direct synthesis of N-protected amino acids. researchgate.net |

Expanded Applications in the Design of Advanced Materials (when chemically relevant)

While primarily recognized for its role in pharmaceuticals, the unique structural features of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid—specifically its chirality and functional groups—make it a candidate for incorporation into advanced materials. Although direct applications are still emerging, research into related chiral amino acids provides a roadmap for future exploration.

The incorporation of chiral building blocks like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid into polymer backbones could lead to the development of novel chiral polymers. Such materials can exhibit unique properties, including chiroptical activity and the ability to recognize and separate other chiral molecules. These polymers could find applications in chiral chromatography, asymmetric catalysis, and as sensors for chiral analytes. The presence of the phenyl ring could also contribute to the thermal stability and mechanical properties of the resulting polymers.

Furthermore, the carboxylic acid and amine functionalities of this molecule allow for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) . The chirality of the ligand could be transferred to the MOF structure, creating chiral porous materials with potential applications in enantioselective separations, asymmetric catalysis, and chiral drug delivery. Research in this area would involve designing synthetic routes to incorporate the molecule into MOF structures and characterizing the properties of the resulting materials.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of chemical synthesis and process development are being revolutionized by automation and high-throughput experimentation (HTE). wikipedia.org These technologies offer the potential to rapidly discover and optimize synthetic routes, leading to faster development timelines and more robust manufacturing processes.

Automated synthesis platforms , equipped with robotic liquid handlers and reactors, can be programmed to perform a large number of reactions in parallel, varying parameters such as catalysts, solvents, and temperatures. wikipedia.org This approach could be applied to the optimization of the synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, allowing for the rapid screening of a wide range of reaction conditions to identify the most efficient and scalable route. The integration of in-line analytical techniques can provide real-time data on reaction progress and product purity, further accelerating the optimization process. The development of automated methods for the enrichment of newly synthesized proteins can be adapted for the high-throughput synthesis and purification of chiral amino acids. acs.org

High-throughput screening (HTS) is another powerful tool that can be leveraged in this context. wikipedia.org HTS allows for the rapid testing of millions of chemical or biological entities. wikipedia.org In the context of synthesizing (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, HTS could be used to screen large libraries of potential catalysts or enzymes for their ability to promote the desired transformation with high enantioselectivity. nih.gov This approach significantly increases the chances of discovering novel and highly effective catalysts that might be missed through traditional, more serial approaches. Recent advances have enabled the screening of libraries containing millions to billions of compounds. acs.orgnih.gov

Development of Enhanced Analytical Protocols for Complex Mixtures

The accurate determination of enantiomeric purity is critical for the application of chiral compounds like (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, particularly in the pharmaceutical industry. Future research will focus on developing more sensitive, rapid, and robust analytical methods for the analysis of this compound in complex mixtures.

High-performance liquid chromatography (HPLC) is the most widely used technique for chiral separations. A key area of ongoing research is the development of new chiral stationary phases (CSPs) that offer improved resolution and broader applicability. mdpi.comacs.org For N-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown considerable success. nih.govsigmaaldrich.com Future work will likely focus on creating novel CSPs with enhanced enantioselective recognition capabilities for a wider range of analytes, including (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid. The use of chiral crown ethers as buffer additives in capillary electrophoresis or coated on stationary phases also presents a viable strategy for the enantioseparation of phenylglycine derivatives. researchgate.net

Another important approach is the use of chiral derivatization reagents . researchgate.net These reagents react with the analyte to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net This indirect method can be advantageous when direct separation on a CSP is challenging. researchgate.net Research in this area is focused on developing new derivatization reagents that react quickly and quantitatively under mild conditions and that provide a strong chromophore or fluorophore for sensitive detection. A fast and automated method for chiral analysis has been developed by combining chiral derivatization with trapped ion mobility-mass spectrometry, enabling rapid separation of diastereomers. nih.gov

| Analytical Technique | Principle of Separation | Future Research Focus |

| Chiral HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase. | Development of novel CSPs with enhanced selectivity and broader applicability. mdpi.comacs.org |

| Chiral Derivatization with Achiral HPLC | Conversion of enantiomers into diastereomers, which are then separated on a conventional column. | Design of new, more efficient, and sensitive chiral derivatization reagents. researchgate.net |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Exploration of new chiral selectors and optimization of separation conditions. |

| Trapped Ion Mobility-Mass Spectrometry | Separation of diastereomeric ions in the gas phase based on their shape and size. | Integration with automated derivatization for high-throughput chiral analysis. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid?

- Methodology : The synthesis typically involves coupling reactions using protected amino acid derivatives. For example, a protocol adapted from Fmoc-protected analogs involves:

- Reagents : Dichloromethane (DCM), diisopropylethylamine (DIPEA), and hydroxylamine hydrochloride.

- Conditions : Reaction at -10°C to 20°C for 10–45 minutes, followed by purification via column chromatography with n-hexane/ethyl acetate gradients .

- Key Considerations : Temperature control is critical to avoid racemization. The use of DIPEA ensures deprotonation of the amino group for efficient coupling.

Q. Which analytical techniques are recommended to confirm enantiomeric purity?

- Methodology :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D for similar compounds ranges from -20° to +30°, depending on substituents) .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes .

Q. How should the compound be stored to maintain stability?

- Best Practices : Store in sealed containers at room temperature, protected from moisture. Avoid prolonged exposure to light, as UV radiation may degrade the methoxycarbonyl group .

II. Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles of key steps (e.g., amide bond formation or protective group removal).

- Reaction Path Search Tools : Platforms like GRRM or AFIR predict intermediates and transition states, reducing trial-and-error in experimental design .

- Case Study : A study on Fmoc-protected analogs showed that computational screening of solvent effects (e.g., DCM vs. THF) improved coupling yields by 15–20% .

Q. How to resolve contradictions in reported reaction yields?

- Data Analysis Framework :

- Variable Screening : Compare solvents (polar aprotic vs. non-polar), catalysts (e.g., HOBt vs. HOAt), and temperatures across studies. For example, yields in DCM (75–85%) often exceed those in THF (60–70%) due to better solubility of intermediates .

- Statistical Tools : Apply ANOVA to identify significant factors (e.g., temperature > solvent choice) .

Q. What strategies enhance regioselectivity in functionalizing the phenylacetic acid backbone?

- Methodology :

- Directed Ortho-Metalation : Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophilic substitution at specific positions.

- Protective Group Engineering : Introduce temporary blocking groups (e.g., silyl ethers) to isolate reactive sites. Evidence from Fmoc-protected analogs shows >90% regioselectivity when using tert-butyldimethylsilyl (TBS) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.